molecular formula C12H6BrCl2N B13383156 1-Bromo-3,6-dichloro-9H-carbazole CAS No. 100125-05-1

1-Bromo-3,6-dichloro-9H-carbazole

Katalognummer: B13383156
CAS-Nummer: 100125-05-1
Molekulargewicht: 314.99 g/mol
InChI-Schlüssel: AAXKJEWUYLSARD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3,6-dichloro-9H-carbazole is an organic compound with the molecular formula C12H6BrCl2N. It belongs to the carbazole family, which is known for its aromatic heterocyclic structure. This compound is characterized by the presence of bromine and chlorine atoms at the 1, 3, and 6 positions of the carbazole ring, respectively .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-3,6-dichloro-9H-carbazole can be synthesized through various organic synthesis methods. One common approach involves the bromination and chlorination of carbazole. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-3,6-dichloro-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbazole derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

1-Bromo-3,6-dichloro-9H-carbazole has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-Bromo-3,6-dichloro-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Bromo-3,6-dichloro-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring precise molecular interactions and stability .

Eigenschaften

CAS-Nummer

100125-05-1

Molekularformel

C12H6BrCl2N

Molekulargewicht

314.99 g/mol

IUPAC-Name

1-bromo-3,6-dichloro-9H-carbazole

InChI

InChI=1S/C12H6BrCl2N/c13-10-5-7(15)4-9-8-3-6(14)1-2-11(8)16-12(9)10/h1-5,16H

InChI-Schlüssel

AAXKJEWUYLSARD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)C(=CC(=C3)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.